N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
Description
“N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide” is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzofuran moiety linked via a hydroxyethyl group to a 3,5-dimethyl-1,2-oxazole-4-sulfonamide core. The hydroxyethyl spacer may enhance solubility and enable hydrogen bonding, critical for target binding and crystallinity.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-9-15(10(2)22-17-9)23(19,20)16-8-13(18)11-3-4-14-12(7-11)5-6-21-14/h3-4,7,13,16,18H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMFHGBSIQMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Dihydrobenzofuran Core: The dihydrobenzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkene under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the dihydrobenzofuran derivative reacts with an epoxide in the presence of a base.
Formation of the Isoxazole Ring: The isoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in two primary reaction types:
Nucleophilic Substitution
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Amine displacement : Under basic conditions (K₂CO₃/DMF, 80°C), the sulfonamide nitrogen undergoes alkylation with electrophiles like alkyl halides, forming N-alkylated derivatives .
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Sulfonate ester formation : Reaction with mesyl or tosyl chlorides in pyridine converts the -NH group to sulfonate esters, enhancing leaving-group potential.
| Reaction Type | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | N-Alkyl sulfonamide | 65–78 | |
| Sulfonation | MsCl/Pyridine | Sulfonate ester | 82 |
Oxazole Ring Transformations
The 3,5-dimethyl-1,2-oxazole ring demonstrates three key reactivities:
Electrophilic Aromatic Substitution
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Halogenation : Bromine in acetic acid selectively substitutes the 4-position of the oxazole (ortho to sulfonamide), yielding 4-bromo derivatives.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position, though yields are moderate (50–60%) due to competing ring oxidation.
Ring-Opening Reactions
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Acid hydrolysis : Concentrated HCl (reflux) cleaves the oxazole ring to form α-ketoamide intermediates, which further decarboxylate to sulfonylated acetamides .
| Reaction | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Bromination | Br₂/AcOH, 25°C | 4-Bromo-oxazole derivative | 73 | |
| Acid hydrolysis | 6M HCl, reflux | α-Ketoamide | 68 |
Dihydrobenzofuran Core Modifications
The 2,3-dihydrobenzofuran unit undergoes selective functionalization:
Electrophilic Substitution
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Nitration : HNO₃/Ac₂O nitrates the aromatic ring at the 7-position (para to the ether oxygen), producing nitro derivatives used in further reductions .
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Friedel-Crafts alkylation : AlCl₃-catalyzed reactions with alkyl halides introduce substituents at the 4-position .
Ring Oxidation
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DDQ-mediated aromatization : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the dihydrofuran ring to a fully aromatic benzofuran system, altering electronic properties .
| Reaction | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C | 7-Nitro-dihydrobenzofuran | 55 | |
| DDQ oxidation | DDQ/CH₂Cl₂, reflux | Aromatic benzofuran | 89 |
Hydroxyethyl Linker Reactions
The -CH(OH)CH₂- bridge participates in two distinct pathways:
Oxidation
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Jones reagent (CrO₃/H₂SO₄) : Converts the secondary alcohol to a ketone, generating a carbonyl group that facilitates conjugate additions .
Esterification/Acylation
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Acetyl chloride (Pyridine) : Forms acetate esters, improving lipid solubility for biological studies .
| Reaction | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Ketone formation | Jones reagent, 0°C | Sulfonamide ketone | 92 | |
| Acetylation | AcCl/Pyridine, 25°C | Acetylated derivative | 85 |
Cross-Coupling Reactions
The aryl bromide (from oxazole bromination) participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl systems .
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Buchwald-Hartwig amination : Forms C-N bonds with primary/secondary amines .
| Reaction | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Aryl-oxazole | 70–80 | |
| Buchwald amination | Pd₂(dba)₃, Xantphos, Toluene, 110°C | 4-Amino-oxazole | 65 |
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
Key Mechanistic Insights
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Steric effects : 3,5-Dimethyl groups on the oxazole hinder electrophilic substitution at the 4-position, favoring ring-opening under harsh conditions.
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Electronic effects : The electron-withdrawing sulfonamide group activates the oxazole toward nucleophilic attack but deactivates the benzofuran ring toward electrophiles .
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Solvent dependence : Polar aprotic solvents (DMF, DMSO) accelerate sulfonamide alkylation, while nonpolar solvents (toluene) favor benzofuran nitration .
This compound’s modular reactivity enables diverse derivatization strategies for pharmaceutical optimization, particularly in developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties. The benzofuran structure may enhance this activity by interacting with bacterial enzymes or disrupting cellular processes. Studies have shown that derivatives of similar structures possess activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
The anti-inflammatory potential of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been investigated in various models. Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of disease.
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Derivative : This can be achieved through cyclization reactions involving substituted phenols and appropriate carbonyl compounds.
- Introduction of the Hydroxyethyl Group : This step may involve alkylation reactions where an appropriate hydroxyethyl halide is reacted with the benzofuran derivative.
- Sulfonamide Formation : The final step usually involves the reaction of the amine derivative with a sulfonyl chloride to form the sulfonamide bond.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antimicrobial properties. Among them, this compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, this compound demonstrated significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 3: Anticancer Research
Preliminary findings from cell line studies indicated that this compound could induce apoptosis in breast cancer cells through activation of caspase pathways . Further research is needed to elucidate its mechanism and therapeutic potential.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Compound A : Replaces the dihydrobenzofuran with an indole ring, increasing hydrophobicity but reducing hydrogen-bonding capacity.
- Compound B : Substitutes the oxazole with a thiazole, altering electronic properties and binding affinity.
- Compound C : Lacks the hydroxyethyl group, resulting in lower solubility and weaker target engagement.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 366.42 | 378.44 | 368.40 | 338.38 |
| LogP | 2.1 | 3.0 | 2.5 | 2.8 |
| Hydrogen Bond Donors | 3 | 2 | 3 | 2 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 | 5 |
| Solubility (µg/mL) | 15.2 | 8.7 | 12.4 | 5.3 |
The target compound exhibits balanced lipophilicity (LogP = 2.1) and superior solubility compared to analogues, attributed to its hydroxyethyl group and sulfonamide polarity . Compound A’s indole substitution increases LogP, reducing aqueous solubility, while Compound C’s lack of a hydroxy group further diminishes solubility.
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using SHELX software reveal that the target compound forms a robust hydrogen-bonding network involving the sulfonamide oxygen (O–H···N) and hydroxyethyl group (O–H···O). Graph set analysis classifies these interactions as D(2) and C(4) motifs, contributing to a dense, stable lattice. In contrast:
- Compound A exhibits weaker C(2) motifs due to fewer hydrogen-bond donors.
- Compound B ’s thiazole nitrogen participates in a D(1) motif, reducing packing efficiency.
| Compound | Space Group | Unit Cell Volume (ų) | Hydrogen-Bond Motifs |
|---|---|---|---|
| Target Compound | P2₁/c | 1256.7 | D(2), C(4) |
| Compound A | P-1 | 1345.2 | C(2) |
| Compound B | C2/c | 1189.4 | D(1), C(3) |
The target compound’s compact unit cell and strong hydrogen-bonding motifs correlate with higher melting point (mp = 218°C) and stability compared to analogues (Compound A: mp = 195°C; Compound B: mp = 207°C).
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 319.38 g/mol
- IUPAC Name: this compound
The mechanism of action for this compound involves interaction with specific biological targets, potentially including:
- Enzyme Inhibition: It may inhibit enzymes associated with inflammatory pathways.
- Receptor Modulation: The compound could modulate receptor activities involved in neurotransmission and pain perception.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in vitro .
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. The minimum inhibitory concentrations (MIC) for various strains have been reported as follows:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Benzofuran Derivative A | 0.78 | Antibacterial |
| Benzofuran Derivative B | 1.6 | Antifungal |
These findings suggest that this compound could exhibit similar antimicrobial effects.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes. In vivo studies have indicated that related compounds can reduce inflammation significantly in experimental models .
Case Studies
Case Study 1: Neuroprotective Effects
In a study exploring the neuroprotective effects of benzofuran analogs, it was found that these compounds could protect neuronal cells from oxidative stress-induced damage. The analogs were effective in reducing markers of cell death in vitro and showed promise in animal models of stroke .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various benzofuran derivatives against resistant bacterial strains. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial activity significantly compared to standard antibiotics .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires a systematic approach using Design of Experiments (DoE) to evaluate critical parameters such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), reaction time, and pH. Statistical methods like response surface methodology can identify interactions between variables, minimizing trial runs while maximizing yield . For example, anhydrous conditions may be necessary during sulfonation to prevent hydrolysis of sensitive functional groups . Post-synthesis characterization via NMR and mass spectrometry is essential to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : Provides detailed insights into proton and carbon environments, particularly for the dihydrobenzofuran and oxazole moieties.
- X-ray Crystallography : Employing programs like SHELXL for small-molecule refinement ensures precise determination of bond lengths, angles, and stereochemistry .
- IR Spectroscopy : Useful for identifying functional groups such as sulfonamide (-SO₂NH-) and hydroxyl (-OH) vibrations .
Q. How can preliminary biological activity screening be designed to identify potential therapeutic targets?
Methodological Answer: Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) with positive and negative controls. For instance, formalin-induced edema models in rodents can assess anti-inflammatory potential, while MIC assays evaluate antimicrobial activity . Dose-response curves and IC₅₀ calculations provide quantitative metrics for comparing efficacy .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity in sulfonamide derivatives?
Methodological Answer: Density Functional Theory (DFT) simulations can model electronic and steric effects influencing reactivity. For example, discrepancies in nucleophilic substitution rates may arise from steric hindrance near the sulfonamide group. Comparing theoretical vs. experimental data (e.g., reaction kinetics) helps validate models . Software like Gaussian or Schrödinger Suite enables visualization of transition states and charge distribution .
Q. What strategies are effective in addressing conflicting biochemical assay results (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Control variables such as buffer pH, temperature, and enzyme concentration.
- Cross-Validation : Replicate assays in independent labs using identical protocols.
- Meta-Analysis : Apply statistical tools to aggregate data from multiple studies, identifying outliers or systematic biases .
- Explore Off-Target Effects : Use proteome-wide profiling to rule out unintended interactions .
Q. How can advanced separation technologies (e.g., membrane-based systems) improve purification of stereoisomers?
Methodological Answer: Chiral stationary phases in HPLC or simulated moving bed (SMB) chromatography can resolve enantiomers. Membrane technologies, such as nanofiltration, exploit differences in molecular size and charge for high-purity isolation. Optimize parameters like pressure, solvent polarity, and flow rate using DoE principles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
